4-(3-Bromopyridin-2-yl)-3-methylbutan-2-ol
Description
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
4-(3-bromopyridin-2-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C10H14BrNO/c1-7(8(2)13)6-10-9(11)4-3-5-12-10/h3-5,7-8,13H,6H2,1-2H3 |
InChI Key |
JHQZKDPBRMHTBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CC=N1)Br)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopyridin-2-yl)-3-methylbutan-2-ol typically involves the bromination of pyridine derivatives followed by coupling reactions. One common method is the Suzuki–Miyaura coupling, which employs boron reagents and palladium catalysts under mild conditions . This method is favored for its functional group tolerance and environmental benignity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopyridin-2-yl)-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(3-Bromopyridin-2-yl)-3-methylbutan-2-one, while substitution with an amine could produce 4-(3-Aminopyridin-2-yl)-3-methylbutan-2-ol.
Scientific Research Applications
4-(3-Bromopyridin-2-yl)-3-methylbutan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Bromopyridin-2-yl)-3-methylbutan-2-ol involves its interaction with molecular targets through its bromopyridine moiety. This interaction can modulate various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may inhibit or activate enzymes by binding to their active sites .
Comparison with Similar Compounds
Morpholine Derivative: 4-(3-Bromopyridin-2-yl)morpholine
- Structure : Replaces the 3-methylbutan-2-ol chain with a morpholine ring.
- Synthesis: Prepared via coupling of 3-bromopyridin-2-yl precursors with cyclopropylmethanol, yielding 43% with 10:1 regioselectivity under silica gel chromatography (40% EtOAc/hexanes) .
- Higher polarity due to morpholine may enhance solubility in polar solvents.
Phenyl Analog: 4-(2-Bromophenyl)-3-methylbutan-2-ol
- Structure : Substitutes pyridine with a benzene ring (bromine at 2-position).
- Commercial Status: Discontinued, as noted by CymitQuimica .
- Key Differences :
- Electronic Effects : Pyridine’s nitrogen atom increases electron deficiency compared to benzene, altering reactivity in substitution reactions.
- Bioactivity : Pyridine derivatives often exhibit enhanced pharmacological activity due to improved binding to biological targets.
Triazole-Containing Analog: 2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
- Structure : Features a triazole ring and chlorophenyl group.
- Applications : Triazole derivatives are commonly used as antifungal agents (e.g., fluconazole analogs) .
- Key Differences :
- The triazole group introduces additional hydrogen-bonding capacity and metabolic stability, which the target compound lacks.
- Chlorine vs. bromine: Chlorine’s smaller size and lower electronegativity may reduce steric hindrance and alter electronic effects.
Simpler Alcohol: 3-Methylbutan-2-ol
- Structure : Lacks the bromopyridinyl moiety.
- Key Differences :
- The bromopyridine group in the target compound likely increases toxicity and handling precautions compared to the parent alcohol.
- Higher molecular weight and hydrophobicity may affect pharmacokinetic properties.
Physicochemical and Electronic Properties
pKa Comparison
While direct pKa data for 4-(3-Bromopyridin-2-yl)-3-methylbutan-2-ol are unavailable, related compounds provide insights:
- 4-Amino-3-bromopyridine: pKa = 7.04 (20°C), indicating moderate basicity influenced by bromine’s electron-withdrawing effect .
- Pyridine vs. Benzene : Pyridine’s nitrogen lowers electron density, making bromine substitution more reactive in electrophilic reactions compared to bromobenzenes.
Tables
Biological Activity
4-(3-Bromopyridin-2-yl)-3-methylbutan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
Synthesis typically involves the bromination of pyridine derivatives followed by alkylation and reduction processes. The synthetic pathway may vary, but common methods include nucleophilic substitution reactions involving 3-bromopyridine and suitable alkylating agents.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs to 4-(3-Bromopyridin-2-yl)-3-methylbutan-2-ol exhibit significant antimicrobial properties. For instance, pyridine derivatives have been reported to show activity against various bacterial strains such as E. coli and S. aureus .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| 4-(3-Bromopyridin-2-yl)-3-methylbutan-2-ol | Moderate | Mild |
| Reference Compound (Ciprofloxacin) | High | High |
Anticancer Properties
Several studies have investigated the anticancer potential of pyridine-containing compounds. For example, derivatives similar to 4-(3-Bromopyridin-2-yl)-3-methylbutan-2-ol have shown cytotoxic effects on various cancer cell lines, including breast and lung cancers. A notable study demonstrated that these compounds can inhibit cell proliferation in a dose-dependent manner, particularly affecting the A549 lung cancer cell line .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
| LoVo | 25 | Inhibition of proliferation |
Case Study 1: Antimicrobial Screening
A series of synthesized pyridine derivatives, including the target compound, were screened for antimicrobial activity against E. coli, S. aureus, P. aeruginosa, and S. typhi. The results indicated that while some derivatives displayed moderate activity, others were largely ineffective . The compound's specific interactions with bacterial membranes may contribute to its antimicrobial efficacy.
Case Study 2: Anticancer Evaluation
In vitro studies conducted on the A549 cell line revealed that 4-(3-Bromopyridin-2-yl)-3-methylbutan-2-ol significantly inhibited cell growth at concentrations above 10 µM. Mechanistic studies suggested that this inhibition was associated with cell cycle arrest in the G1 phase and subsequent apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
